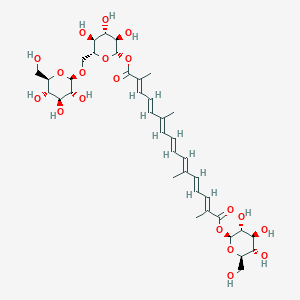

Crocin 2

描述

Crocetin gentiobiosylglucosyl ester has been reported in Gardenia jasminoides and Crocus sativus with data available.

属性

IUPAC Name |

1-O-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 16-O-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H54O19/c1-18(11-7-13-20(3)34(50)56-37-32(48)29(45)26(42)23(16-40)54-37)9-5-6-10-19(2)12-8-14-21(4)35(51)57-38-33(49)30(46)27(43)24(55-38)17-52-36-31(47)28(44)25(41)22(15-39)53-36/h5-14,22-33,36-49H,15-17H2,1-4H3/b6-5+,11-7+,12-8+,18-9+,19-10+,20-13+,21-14+/t22-,23-,24-,25-,26-,27-,28+,29+,30+,31-,32-,33-,36-,37+,38+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZSBHMFVVLYIQQ-DRVLGOCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=CC=C(C)C=CC=C(C)C(=O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C=CC=C(C)C(=O)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)/C=C/C=C(\C)/C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H54O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80856143 | |

| Record name | Crocetin gentiobiosylglucosyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

814.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55750-84-0 | |

| Record name | Crocin 2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55750-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Crocetin gentiobiosylglucosyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055750840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Crocetin gentiobiosylglucosyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CROCETIN GENTIOBIOSYLGLUCOSYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZF2MOD2N6Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Crocin 2: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Crocin 2, a significant carotenoid compound found in saffron. The document details its physicochemical properties, experimental protocols for its isolation and analysis, and its known interactions with key cellular signaling pathways.

Core Physicochemical Data

Crocin 2 is a diester of the carotenoid acid crocetin with two sugar moieties. Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₃₈H₅₄O₁₉ | [1] |

| Molecular Weight | 814.8 g/mol | [1] |

| Alternate Names | Crocin B, Crocetin gentiobiosylglucosyl ester, Tricrocin | [2] |

| Appearance | Dark red powder | [3] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [3] |

Experimental Protocols

This section outlines established methodologies for the extraction, purification, and characterization of crocins, including Crocin 2, from their natural source, the stigmas of Crocus sativus L.

Extraction and Crystallization of Crocins

This protocol describes a simple and efficient method for obtaining high-purity crocins without the need for preparative chromatography.

Methodology:

-

Extraction:

-

Suspend powdered saffron stigmas (10 g) in 25 mL of 80% ethanol at 0°C.

-

Vortex the suspension for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes and collect the supernatant.

-

Repeat the extraction process on the sediment seven more times, each time with 25 mL of 80% ethanol.

-

Pool all the supernatant fractions. The total solvent volume will be 200 mL.

-

-

Crystallization:

-

Store the resulting ethanolic extract in a sealed, thick-walled glass container.

-

Incubate in the dark at -5°C for 24 days to allow for crystallization.

-

A second crystallization step can be performed to increase the purity of the obtained crocins.

-

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) for Quantification

HPLC-DAD is a robust method for the separation and quantification of individual crocins.

Instrumentation and Conditions:

-

Column: Sunfire C₁₈ (250 mm x 4.6 mm; 5 µm)

-

Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile (ACN).

-

Sample Preparation: Analytes are ultrasonicated with an ACN:H₂O (1:1, v/v) solvent for 30 minutes.

-

Detection: Diode-array detector set at 440 nm, which is the maximum absorption wavelength (λmax) for crocins.

Characterization by NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed for the structural elucidation and confirmation of Crocin 2.

-

NMR Spectroscopy: ¹H-NMR spectra are used to determine the chemical structure of crocins. Samples can be dissolved in deuterated solvents like DMSO-d₆ for analysis.

-

Mass Spectrometry: Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and high-resolution tandem mass spectrometry (MS/MS) are used to determine the exact molecular weight and fragmentation patterns, confirming the identity of the compound.

Signaling Pathways and Biological Activity

Crocin 2, along with other crocins, exhibits a range of biological activities by modulating various cellular signaling pathways. These are crucial for understanding its therapeutic potential.

Anti-inflammatory Pathway

Crocin 2 has been shown to possess anti-inflammatory properties by inhibiting the production of nitric oxide (NO). This is achieved through the suppression of the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the protein and mRNA levels.

References

An In-depth Technical Guide to the Natural Sources of Crocin in Saffron

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of crocin in saffron (Crocus sativus L.), detailing the biosynthesis, quantitative analysis, and experimental protocols relevant to researchers, scientists, and professionals in drug development.

Introduction to Crocins in Saffron

Saffron, derived from the dried stigmas of the Crocus sativus flower, is renowned for its vibrant color, distinct flavor, and therapeutic properties. The characteristic red hue of saffron is primarily attributed to a group of water-soluble carotenoids known as crocins.[1] These compounds are glycosyl esters of the dicarboxylic acid crocetin. The number and type of sugar moieties attached to the crocetin backbone give rise to a variety of crocins, with the most abundant being trans-crocetin di-(β-D-gentiobiosyl) ester, often referred to as α-crocin.[2] The concentration and composition of these crocins are critical determinants of saffron's quality and pharmacological activity.

Quantitative Analysis of Crocins in Saffron

The concentration of crocins in saffron can vary significantly depending on the geographical origin, cultivation practices, harvesting time, and post-harvest processing methods. This variability underscores the importance of accurate and standardized quantitative analysis for quality control and research purposes. The following table summarizes the quantitative data on the content of major crocins in saffron from different studies.

| Saffron Origin/Sample Type | Total Crocins (mg/g) | trans-crocin-4-GG (mg/g) | trans-crocin-3-Gg (mg/g) | cis-crocin-4-GG (mg/g) | Analytical Method | Reference |

| Kashmir, India | - | - | - | - | HPLC-PDA | [3] |

| Syrian | - | Predominant | High | High | LC-MS | [4] |

| Spanish | 4.6 - 121.2 | - | 0.1 - 94.4 | - | HPLC | [5] |

| Iranian | - | - | - | - | HPLC | |

| Italian | - | - | - | - | UHPLC-DAD | |

| Greek | 111 ± 2 (ng/mL of extract) | - | - | - | UPLC-MS/MS | |

| Sicilian | 128 ± 6 (ng/mL of extract) | - | - | - | UPLC-MS/MS | |

| Iranian | 126 ± 4 (ng/mL of extract) | - | - | - | UPLC-MS/MS | |

| Not Specified | 104.3 - 163.2 | - | - | - | HPLC | |

| Ethanolic Extract | - | 0.537 | - | - | HPLC-UV | |

| Aqueous Extract | - | Most Abundant | High | - | HPLC-DAD | |

| Commercial Saffron | 242.56 (as Crocin I) | - | - | - | HPLC | |

| Commercial Saffron | 98.25 (as Crocin II) | - | - | - | HPLC |

Experimental Protocols for Crocin Analysis

Accurate quantification of crocins is essential for quality assessment and research. High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry are the most common techniques employed.

High-Performance Liquid Chromatography (HPLC) for Crocin Quantification

HPLC is a powerful technique for the separation and quantification of individual crocin analogues.

3.1.1. Sample Preparation

-

Grinding: Grind the dried saffron stigmas into a fine powder using a mortar and pestle or a grinder.

-

Extraction: Accurately weigh about 50 mg of the saffron powder and transfer it to a volumetric flask. Add a suitable solvent, such as 50% methanol in water, to the mark.

-

Sonication/Shaking: Sonicate the mixture for a specific duration (e.g., 30 minutes) or shake vigorously to ensure complete extraction of crocins.

-

Filtration: Filter the extract through a 0.45 µm syringe filter to remove any particulate matter before injecting it into the HPLC system.

3.1.2. HPLC Conditions (Representative Protocol)

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of two solvents is typically used:

-

Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.

-

Solvent B: Acetonitrile or Methanol.

-

A common gradient starts with a higher proportion of Solvent A, gradually increasing the proportion of Solvent B to elute the different crocins.

-

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: A Photodiode Array (PDA) detector is used to monitor the absorbance at 440 nm, which is the maximum absorption wavelength for crocins.

-

Quantification: Crocin concentrations are determined by comparing the peak areas of the samples to those of a calibration curve prepared with known concentrations of crocin standards (e.g., trans-crocin-4-GG).

UV-Vis Spectrophotometry for Total Crocin Content (ISO 3632)

The ISO 3632 standard provides a spectrophotometric method for the determination of the total coloring strength of saffron, which is directly related to the total crocin content.

3.2.1. Sample Preparation

-

Weighing: Accurately weigh a specific amount of the saffron sample (e.g., 500 mg).

-

Extraction: Transfer the sample to a 1000 mL volumetric flask and add distilled water.

-

Stirring: Stir the mixture in the dark for 1 hour.

-

Dilution: Dilute an aliquot of the extract with distilled water to bring the absorbance within the linear range of the spectrophotometer.

3.2.2. Spectrophotometric Measurement

-

Wavelength: Measure the absorbance of the diluted extract at 440 nm using a UV-Vis spectrophotometer.

-

Calculation: The coloring strength, expressed as E1% 1cm (440 nm), is calculated using the following formula: E1% 1cm (440 nm) = (A × 10000) / (m × (100 - H)) Where:

-

A is the absorbance at 440 nm.

-

m is the mass of the sample in grams.

-

H is the moisture and volatile matter content in percent.

-

Biosynthesis of Crocins in Saffron

The biosynthesis of crocins in Crocus sativus is a complex process that occurs in the chromoplasts of the stigma cells. The pathway begins with the carotenoid zeaxanthin.

The key steps in the crocin biosynthetic pathway are:

-

Cleavage of Zeaxanthin: The enzyme Carotenoid Cleavage Dioxygenase 2 (CCD2) cleaves zeaxanthin at the 7,8 and 7',8' positions to produce crocetin dialdehyde.

-

Oxidation to Crocetin: The aldehyde dehydrogenase, ALDH3I1, then oxidizes crocetin dialdehyde to form crocetin.

-

Glycosylation: Finally, UDP-glucosyltransferases (UGTs), such as UGT74AD1, catalyze the sequential addition of glucose or gentiobiose moieties to the carboxyl groups of crocetin, forming the various crocin esters.

Biosynthetic pathway of crocins in saffron.

Experimental Workflow for Crocin Analysis

The following diagram illustrates a typical experimental workflow for the quantitative analysis of crocins in saffron, from sample collection to data interpretation.

Experimental workflow for crocin analysis.

References

- 1. Crocin - Wikipedia [en.wikipedia.org]

- 2. biomedscidirect.com [biomedscidirect.com]

- 3. Quantitative Determination and Characterization of a Kashmir Saffron (Crocus sativus L.)-Based Botanical Supplement Using Single-Laboratory Validation Study by HPLC-PDA with LC–MS/MS and HPTLC Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biomedgrid.com [biomedgrid.com]

- 5. Crocin: Functional characteristics, extraction, food applications and efficacy against brain related disorders - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Crocin in Gardenia jasminoides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis pathway of crocin, a group of high-value apocarotenoids, in Gardenia jasminoides. The fruit of this plant is a significant source of these compounds, which are recognized for their pharmacological potential, including anti-cancer, anti-depressant, and cardio-protective properties.[1][2] Understanding the intricate molecular machinery behind crocin synthesis is pivotal for metabolic engineering and enhancing the production of these valuable metabolites.

The Crocin Biosynthesis Pathway: An Overview

The formation of crocins in Gardenia jasminoides is a multi-stage process that begins with the universal precursor of isoprenoids and proceeds through the carotenoid pathway, culminating in the specific reactions that yield the various crocin esters. The pathway can be broadly divided into three key stages:

-

Upstream - The Methylerythritol Phosphate (MEP) Pathway : Occurring in the plastids, this pathway synthesizes the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These are subsequently converted to the C20 precursor, geranylgeranyl pyrophosphate (GGPP).[1][3][4]

-

Midstream - Carotenoid Biosynthesis : This stage involves the sequential conversion of GGPP into the C40 carotenoid, zeaxanthin. This part of the pathway is well-conserved among plants.

-

Downstream - Crocin Formation : This is the terminal and most specific part of the pathway. It begins with the oxidative cleavage of zeaxanthin to form crocetin dialdehyde, which is then oxidized to crocetin and subsequently glycosylated by UDP-glucosyltransferases (UGTs) to form crocins.

Key Enzymatic Steps and Corresponding Genes in Gardenia jasminoides

Transcriptomic studies of G. jasminoides fruits at different developmental stages have been instrumental in identifying the specific genes encoding the key enzymes responsible for crocin biosynthesis.

The core downstream pathway from zeaxanthin to crocin involves three critical enzymatic reactions:

-

Zeaxanthin Cleavage : In contrast to Crocus sativus which utilizes a CCD2 enzyme, Gardenia jasminoides employs a member of the carotenoid cleavage dioxygenase 4 subfamily, GjCCD4a , to catalyze the symmetric cleavage of zeaxanthin at the 7,8 and 7',8' positions. This reaction yields the C20 apocarotenoid, crocetin dialdehyde .

-

Oxidation to Crocetin : The highly reactive crocetin dialdehyde is then oxidized to crocetin by an aldehyde dehydrogenase (ALDH) . Several candidate ALDH genes have been identified in G. jasminoides, with some showing expression patterns consistent with crocin accumulation.

-

Glycosylation of Crocetin : The final step is the sequential addition of glucose moieties to the carboxyl groups of crocetin, a reaction catalyzed by UDP-glucosyltransferases (UGTs) . This glycosylation is responsible for the water solubility of crocins. Specific UGTs, such as UGT75L6 and UGT94E5 , have been functionally characterized in G. jasminoides and are known to be involved in this final step of crocin biosynthesis. The differential glycosylation leads to the formation of a variety of crocin derivatives, including crocin-1, crocin-2 (also known as crocetin di-(β-D-gentiobiosyl) ester), crocin-3, and crocin-4.

Quantitative Data on Crocin Biosynthesis

The accumulation of crocins is tightly regulated and tissue-specific, with the highest concentrations found in the ripening fruit.

Table 1: Crocin Content in Different Tissues of Gardenia jasminoides

| Tissue | Crocin I Content (mg/g) | Crocin II Content (mg/g) | Total Crocin Content (mg/g) | Reference |

| Red Fruits | Up to 28 (combined) | Up to 28 (combined) | 4.12 - 12.25 | |

| Green Fruits | Significantly lower than red fruits | Significantly lower than red fruits | - | |

| Leaves | Not detected | Not detected | Not detected |

Table 2: Gene Expression Profiles of Key Biosynthetic Genes

| Gene | Enzyme | Expression Pattern | Reference |

| GjPSY1 | Phytoene synthase | Highly expressed in fruits | |

| GjLCYB2 | Lycopene β-cyclase | Highly expressed in fruits | |

| GjCCD4a | Carotenoid cleavage dioxygenase | Specifically and highly expressed in fruits, consistent with crocin accumulation | |

| GjALDHs | Aldehyde dehydrogenase | Candidate genes show higher expression in red fruits vs. green fruits and leaves | |

| GjUGTs | UDP-glucosyltransferase | Candidate genes show higher expression in red fruits vs. green fruits and leaves |

Experimental Protocols

The elucidation of the crocin biosynthetic pathway has been made possible through a combination of transcriptomics, metabolomics, and functional genomics.

Plant Material and Growth Conditions

-

Species : Gardenia jasminoides

-

Tissues Collected : Leaves, green fruits, and red (mature) fruits are typically used for comparative analysis. Developmental stages of the fruit (e.g., unripe, mature) are often collected to correlate gene expression with metabolite accumulation.

Metabolite Extraction and Quantification (UPLC/HPLC)

-

Extraction :

-

Harvested tissues are immediately frozen in liquid nitrogen and lyophilized.

-

The dried tissue is ground into a fine powder.

-

A known mass of the powder (e.g., 50 mg) is extracted with a suitable solvent, typically methanol or an acetonitrile/water mixture.

-

The mixture is vortexed and sonicated to ensure complete extraction.

-

Samples are centrifuged, and the supernatant is collected.

-

-

UPLC/HPLC Analysis :

-

The supernatant is filtered through a 0.22 or 0.45 µm filter.

-

Separation is performed on a C18 column (e.g., Waters BEH-C18, 100 × 2.1 mm, 1.7 µm).

-

A gradient elution is employed using a mobile phase consisting of acetonitrile (A) and water (B), often with a modifier like formic acid. An example gradient is: 0–6 min, 5–12% A; 6–25 min, 12–48% A.

-

The flow rate is typically set between 0.3 and 1.0 mL/min.

-

Detection is performed using a photodiode array (PDA) or DAD detector at 440 nm, the characteristic absorption wavelength for crocins.

-

Quantification is achieved by comparing peak areas to those of authentic standards of crocin-1, crocin-2, etc.

-

RNA Extraction, Library Construction, and Sequencing

-

RNA Extraction : Total RNA is extracted from the collected tissues using a commercial kit (e.g., TRIzol reagent or a plant-specific RNA extraction kit) following the manufacturer's instructions.

-

Library Construction and Sequencing :

-

RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and an Agilent 2100 Bioanalyzer.

-

mRNA is enriched using oligo(dT) magnetic beads.

-

The enriched mRNA is fragmented, and first-strand cDNA is synthesized using random hexamer primers, followed by second-strand synthesis.

-

The double-stranded cDNA is purified, end-repaired, A-tailed, and ligated to sequencing adapters.

-

The ligated products are amplified by PCR to create the final cDNA library.

-

The library is sequenced on a platform such as the Illumina HiSeq.

-

Gene Expression Analysis (qRT-PCR)

-

cDNA Synthesis : First-strand cDNA is synthesized from total RNA using a reverse transcriptase kit (e.g., PrimeScript™ RT reagent Kit).

-

Primer Design : Gene-specific primers are designed for the target genes (GjCCD4a, GjALDHs, GjUGTs, etc.) and a reference gene (e.g., actin or tubulin) for normalization.

-

qRT-PCR Reaction : The reaction is typically performed in a 20 µL volume containing SYBR Green Master Mix, forward and reverse primers, cDNA template, and nuclease-free water.

-

Data Analysis : The relative expression levels of the target genes are calculated using the 2-ΔΔCt method.

Visualizations of Pathways and Workflows

Diagram 1: Biosynthesis Pathway of Crocin in Gardenia jasminoides

Caption: The core biosynthesis pathway of crocin in Gardenia jasminoides.

Diagram 2: Experimental Workflow for Gene Discovery

Caption: Workflow for identifying crocin biosynthesis genes.

References

A Technical Guide to the Solubility of Crocin 2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the solubility of Crocin 2, a significant carotenoid pigment found in saffron and gardenia. Due to the nuanced distinctions between various crocin analogues, this document focuses specifically on Crocin 2, also referred to as Crocin B or Tricrocin. While extensive quantitative data across a wide range of solvents remains a subject of ongoing research, this guide consolidates available information from scientific literature and supplier specifications to aid in experimental design and drug development endeavors.

Quantitative and Qualitative Solubility Data for Crocin 2

The solubility of Crocin 2 is a critical parameter for its application in research and pharmaceutical development. The following table summarizes the available quantitative and qualitative data. It is important to note that there is a notable scarcity of peer-reviewed, quantitative solubility data for Crocin 2 specifically. Much of the available information is qualitative or pertains to the broader class of "crocins."

| Solvent | Quantitative Solubility | Qualitative Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Soluble | Selleck Chemicals[1] |

| Water | - | Insoluble | Selleck Chemicals[1] |

| Ethanol | - | Insoluble | Selleck Chemicals[1] |

| Methanol | - | Soluble | ChemFaces[2] |

| Pyridine | - | Soluble | ChemFaces[2] |

Note on Conflicting Data: There is some conflicting information in the broader literature regarding the solubility of crocin analogues. For instance, a study on a related compound, crocetin beta-d-glucosyl ester, indicated complete solubility in ethanol and methanol. This underscores the importance of sourcing Crocin 2 from a reputable supplier with clear solubility specifications and independently verifying its solubility for specific research applications.

Experimental Protocols for Solubility Determination

A standardized and reproducible protocol is essential for determining the solubility of a compound like Crocin 2. The shake-flask method is a widely accepted technique for this purpose.

Principle

The shake-flask method involves agitating an excess amount of the solid compound in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).

Materials and Equipment

-

Crocin 2 (solid)

-

Solvents of interest (e.g., water, ethanol, methanol, DMSO, phosphate-buffered saline of various pH)

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

HPLC or UPLC-MS system with a suitable column (e.g., C18)

-

Analytical balance

-

Pipettes

Step-by-Step Procedure

-

Preparation of Solvent: Prepare the desired solvents. For aqueous solutions, ensure the pH is accurately adjusted and recorded.

-

Addition of Excess Solute: Accurately weigh an amount of Crocin 2 that is in excess of its expected solubility and add it to a sealed container with a known volume of the solvent.

-

Equilibration: Place the sealed containers in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation.

-

Phase Separation: After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Filter the collected supernatant through a syringe filter to remove any remaining fine particles.

-

Dilution: If necessary, accurately dilute the filtered supernatant with the appropriate solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC or UPLC-MS method to determine the concentration of Crocin 2. A standard calibration curve of Crocin 2 should be prepared for accurate quantification.

-

Calculation: Calculate the solubility of Crocin 2 in the specific solvent, taking into account any dilution factors. The results are typically expressed in mg/mL or molarity.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of Crocin 2.

Logical Relationship: Solvent Polarity and Crocin Solubility

The solubility of crocins, as a class of compounds, is significantly influenced by the polarity of the solvent. The following diagram illustrates this general relationship.

References

The Multifaceted Biological Activities of Crocin 2: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction: Crocin 2, a key bioactive constituent of Saffron (Crocus sativus L.), is a water-soluble carotenoid that has garnered significant scientific interest for its diverse pharmacological properties. As a member of the crocin family of compounds, Crocin 2 contributes to the vibrant color and medicinal effects of saffron. This technical guide provides an in-depth exploration of the biological activities of Crocin 2, with a focus on its anti-inflammatory, anticancer, and neuroprotective effects. Detailed experimental protocols and elucidated signaling pathways are presented to facilitate further research and drug development endeavors.

Anti-inflammatory Activity of Crocin 2

Crocin 2 has demonstrated notable anti-inflammatory properties, primarily through the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. This pathway is a critical regulator of the inflammatory response, and its inhibition by Crocin 2 leads to a downstream reduction in the expression of pro-inflammatory mediators.

Quantitative Data for Anti-inflammatory Activity

| Biological Activity | Test System | IC50 Value | Reference |

| Inhibition of Nitric Oxide (NO) Production | Lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells | 31.1 μM | [1] |

Experimental Protocols

Inhibition of Nitric Oxide Production in RAW 264.7 Cells (Griess Assay)

This protocol outlines the methodology to quantify the inhibitory effect of Crocin 2 on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

-

Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubated for 24 hours.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of Crocin 2. After a pre-incubation period of 1 hour, cells are stimulated with 1 µg/mL of LPS for 24 hours.

-

Nitrite Measurement:

-

After incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate.

-

An equal volume (100 µL) of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) is added to each well.

-

The mixture is incubated at room temperature for 10 minutes in the dark.

-

The absorbance is measured at 540 nm using a microplate reader.

-

A standard curve using sodium nitrite is generated to determine the nitrite concentration in the samples.

-

Western Blot Analysis of iNOS and COX-2 Expression

This protocol details the procedure for assessing the effect of Crocin 2 on the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

-

Cell Lysis: Following treatment with Crocin 2 and/or LPS, RAW 264.7 cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated overnight at 4°C with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH).

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

RT-PCR Analysis of iNOS and COX-2 mRNA Expression

This protocol describes the quantification of iNOS and COX-2 messenger RNA (mRNA) levels in response to Crocin 2 treatment.

-

RNA Extraction: Total RNA is extracted from treated RAW 264.7 cells using a suitable RNA isolation reagent (e.g., TRIzol) according to the manufacturer's instructions.

-

Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) primers.

-

Quantitative PCR (qPCR):

-

The qPCR reaction is performed using a SYBR Green-based master mix, the synthesized cDNA as a template, and specific primers for iNOS, COX-2, and a reference gene (e.g., GAPDH or β-actin).

-

The relative gene expression is calculated using the 2-ΔΔCt method.

-

Signaling Pathway

Crocin 2 exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation with inflammatory agents like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p65 subunit to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including iNOS and COX-2. Crocin has been shown to inhibit the phosphorylation of IκBα, thereby preventing the nuclear translocation of NF-κB p65 and suppressing the expression of its target genes.

Anticancer Activity of Crocin 2

Emerging evidence suggests that crocins, including Crocin 2, possess anticancer properties against various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis and inhibition of cell proliferation.

Quantitative Data for Anticancer Activity

While much of the research has focused on the effects of "crocin" as a general extract, some studies have begun to delineate the specific activities of its constituents. The following table summarizes available data, primarily for "crocin," which likely contains Crocin 2 as a major component. Further research is needed to establish the specific IC50 values for purified Crocin 2.

| Cell Line | Cancer Type | Compound | IC50 Value | Incubation Time | Reference |

| HeLa | Cervical Cancer | Crocin | 1.603 mM | 48 h | [2] |

| MCF-7 | Breast Cancer | Crocin | 2.0 mM | 48 h | [2] |

| A549 | Lung Cancer | Crocin | 5.48 mmol/L | Not Specified | [3] |

| HepG2 | Liver Cancer | Crocin | 2.87 mmol/L | Not Specified | [3] |

| HCT116 | Colon Cancer | Crocin | 1.99 mmol/L | Not Specified |

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at an appropriate density and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of Crocin 2 for different time points (e.g., 24, 48, 72 hours).

-

MTT Incubation: After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells.

Neuroprotective Activity of Crocin 2

Crocins have been investigated for their neuroprotective effects in various models of neurological disorders. These effects are attributed to their antioxidant and anti-inflammatory properties. While specific quantitative data for Crocin 2 is still emerging, studies on crocin extracts provide strong evidence for its neuroprotective potential.

Qualitative Observations

-

Studies have shown that crocin can protect neuronal cells from oxidative stress-induced apoptosis.

-

In animal models of cerebral ischemia, crocin has been found to reduce infarct volume and improve neurological outcomes.

-

The neuroprotective effects of crocin are associated with the modulation of various signaling pathways involved in cell survival and inflammation.

Future Directions

Further research is warranted to elucidate the specific contributions of Crocin 2 to the observed neuroprotective effects of saffron and its extracts. Quantitative assays to determine the efficacy of purified Crocin 2 in various neurodegenerative disease models will be crucial for its development as a potential therapeutic agent.

Crocin 2 is a promising natural compound with a range of biological activities, including potent anti-inflammatory, and potential anticancer and neuroprotective effects. The detailed methodologies and mechanistic insights provided in this guide are intended to serve as a valuable resource for the scientific community to further explore the therapeutic potential of this fascinating molecule. Continued investigation into the specific molecular targets and signaling pathways modulated by Crocin 2 will be instrumental in translating these preclinical findings into novel therapeutic strategies.

References

The Neuroprotective Efficacy of Crocin In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro neuroprotective effects of crocin, a primary active constituent of saffron (Crocus sativus). The document collates quantitative data from multiple studies, details key experimental methodologies, and visualizes the underlying molecular pathways to serve as a comprehensive resource for researchers in neuropharmacology and drug development.

Core Findings and Quantitative Data

Crocin has demonstrated significant neuroprotective properties across a variety of in vitro models of neuronal injury. Its mechanisms of action are multifaceted, primarily involving potent antioxidant and anti-apoptotic activities. The following tables summarize the key quantitative findings from various studies, offering a comparative overview of crocin's efficacy.

Table 1: Effect of Crocin on Cell Viability in Neurotoxicity Models

| Cell Line | Neurotoxic Insult | Crocin Concentration | Incubation Time | Cell Viability Outcome | Reference |

| HT22 | 25 mM L-glutamate | 0.5, 1, 2, 4 µM | 24 hours | Significantly increased cell viability in a dose-dependent manner.[1] | [1] |

| PC12 | 5 mM Acrylamide | 10, 20, 50 µM | - | Significantly attenuated cytotoxicity in a dose-dependent manner. | [2] |

| N2a/APP695swe | Endogenous Aβ | 100, 200 µM | 24, 48, 72 hours | Positive effects on cell viability at certain concentrations. | [3] |

Table 2: Anti-Apoptotic Effects of Crocin in Neurotoxicity Models

| Cell Line | Neurotoxic Insult | Crocin Concentration | Apoptosis Assay | Key Findings | Reference |

| HT22 | 25 mM L-glutamate | 0.5, 2 µM | Annexin V-FITC/PI | Reduced apoptosis rate from 32.5% to 10.8% with 3-hour pre-incubation.[1] | |

| PC12 | 5 mM Acrylamide | 10, 20, 50 µM | Annexin V-FITC/PI | Significantly decreased the number of apoptotic cells from 28% to as low as 8%. | |

| N2a/APP695swe | Endogenous Aβ | 100, 200 µM | Hoechst staining, Annexin V-FITC | Ameliorated apoptosis. |

Key Signaling Pathways

Crocin exerts its neuroprotective effects through the modulation of several critical intracellular signaling pathways. A primary mechanism involves the activation of the PI3K/Akt/mTOR pathway, a key regulator of cell survival and proliferation.

Crocin activates the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the neuroprotective effects of crocin.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Plating: Seed cells (e.g., HT22, PC12) in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.

-

Treatment: Pre-treat cells with various concentrations of crocin (e.g., 0.5-200 µM) for a specified duration (e.g., 3 hours) before inducing neurotoxicity (e.g., with L-glutamate or acrylamide) for 24 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO) to each well.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Cell Treatment: Culture and treat cells with crocin and a neurotoxic agent as described for the MTT assay in 6-well plates.

-

Cell Harvesting: After treatment, collect the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15-20 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are negative for both Annexin V-FITC and PI. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells are positive for both stains.

Western Blot Analysis

Western blotting is used to detect and quantify specific proteins in a sample.

-

Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

Electrophoresis: Separate 20-40 µg of protein per sample on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., against p-Akt, Akt, Bax, Bcl-2) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for assessing the in vitro neuroprotective effects of crocin.

General workflow for in vitro neuroprotection studies.

References

- 1. Investigation of the neuroprotective effects of crocin via antioxidant activities in HT22 cells and in mice with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuroprotective Effect of Crocin on Acrylamide-induced Cytotoxicity in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Antioxidant Mechanism of Crocin: A Deep Dive into Direct Radical Scavenging and Cellular Signaling Modulation

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Crocin, a water-soluble carotenoid responsible for the vibrant color of saffron, has garnered significant scientific interest for its potent antioxidant properties. This technical guide provides an in-depth exploration of the multifaceted mechanisms through which crocin combats oxidative stress, offering valuable insights for researchers in drug discovery and development. The core of crocin's antioxidant action lies in its dual ability to directly neutralize reactive oxygen species (ROS) and to modulate endogenous antioxidant defense systems through key cellular signaling pathways.

Direct Radical Scavenging Activity

Crocin's chemical structure, characterized by a polyene backbone, endows it with the ability to directly scavenge a variety of free radicals, including hydroxyl radicals (OH•) and superoxide anions (O₂⁻)[1]. This direct antioxidant activity is a crucial first line of defense against oxidative damage. The efficacy of crocin as a radical scavenger has been quantified in several in vitro studies, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay being a commonly employed method.

| Assay | Parameter | Value | Reference |

| DPPH Radical Scavenging | IC50 | ~1000 µM | [1] |

| Superoxide Anion Scavenging | EC50 | 125.30 µg/ml | [2][3] |

Table 1: Quantitative Analysis of Crocin's Direct Radical Scavenging Activity

Modulation of Endogenous Antioxidant Enzymes

Beyond its direct scavenging effects, crocin enhances the cellular antioxidant arsenal by upregulating the expression and activity of key antioxidant enzymes. These enzymes play a critical role in detoxifying ROS and maintaining redox homeostasis.

-

Superoxide Dismutase (SOD): Crocin has been shown to increase the activity of SOD, an enzyme that catalyzes the dismutation of superoxide radicals into molecular oxygen and hydrogen peroxide[4].

-

Catalase (CAT): Following the action of SOD, catalase is responsible for the decomposition of hydrogen peroxide into water and oxygen. Studies have demonstrated that crocin treatment can lead to an increase in catalase activity.

-

Glutathione Peroxidase (GPx): This enzyme facilitates the reduction of hydrogen peroxide and lipid hydroperoxides, utilizing glutathione as a cofactor. Crocin has been observed to enhance the activity of GPx.

The protective effects of crocin are also evident in its ability to reduce lipid peroxidation, a major consequence of oxidative stress. Malondialdehyde (MDA) is a key biomarker of lipid peroxidation, and numerous studies have reported a significant decrease in MDA levels following crocin administration in various experimental models.

| Parameter | Effect of Crocin | Experimental Model | Reference |

| Superoxide Dismutase (SOD) Activity | Increased | Pancreatic cells, Liver, Kidney | |

| Catalase (CAT) Activity | Increased | Pancreatic cells, Liver | |

| Glutathione Peroxidase (GPx) Activity | Increased | Liver, Brain | |

| Malondialdehyde (MDA) Levels | Decreased | Pancreas, Liver, Brain |

Table 2: Effect of Crocin on Key Antioxidant Enzymes and Lipid Peroxidation Markers

Regulation of Cellular Signaling Pathways

A pivotal aspect of crocin's antioxidant mechanism is its ability to modulate intracellular signaling pathways that govern the expression of antioxidant and cytoprotective genes.

The Nrf2/Keap1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like crocin, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of target genes. This leads to the upregulation of a battery of antioxidant and detoxifying enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1). Crocin has been shown to activate the Nrf2/Keap1 signaling pathway, thereby bolstering the cell's intrinsic antioxidant defenses.

The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism. Emerging evidence suggests a crosstalk between the PI3K/Akt pathway and the antioxidant response. Crocin has been demonstrated to activate the PI3K/Akt pathway, which can, in turn, contribute to its neuroprotective and antioxidant effects. Activation of Akt can lead to the phosphorylation and inhibition of glycogen synthase kinase 3β (GSK-3β), a negative regulator of Nrf2. By inhibiting GSK-3β, crocin can promote the nuclear accumulation and activity of Nrf2, further enhancing the expression of antioxidant genes.

Experimental Protocols

A summary of the methodologies for key experiments cited in the evaluation of crocin's antioxidant activity is provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

-

Reagent Preparation: A stock solution of DPPH in methanol or ethanol is prepared and protected from light. This stock is then diluted to a working concentration (e.g., 0.1 mM) with an absorbance of approximately 1.0 at 517 nm.

-

Sample Preparation: Crocin is dissolved in a suitable solvent to prepare a series of dilutions. A known antioxidant, such as ascorbic acid, is used as a positive control.

-

Reaction: The crocin solutions are mixed with the DPPH working solution. A blank containing only the solvent and DPPH is also prepared.

-

Incubation: The reaction mixtures are incubated in the dark for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_blank - A_sample) / A_blank * 100, where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample. The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined.

Superoxide Dismutase (SOD) Activity Assay

This assay typically utilizes a system that generates superoxide radicals, and the activity of SOD is measured by its ability to inhibit the reduction of a detector molecule by these radicals.

-

Sample Preparation: Cell or tissue lysates are prepared in an appropriate buffer.

-

Reagent Preparation: A reaction mixture containing a substrate for generating superoxide radicals (e.g., xanthine) and an enzyme to catalyze the reaction (xanthine oxidase) is prepared. A detector molecule that changes color upon reduction by superoxide (e.g., WST-1) is also included.

-

Reaction: The sample containing SOD is added to the reaction mixture.

-

Incubation: The reaction is incubated at a specific temperature (e.g., 37°C) for a set time (e.g., 20 minutes).

-

Measurement: The absorbance of the colored product is measured at a specific wavelength (e.g., 450 nm).

-

Calculation: The SOD activity is determined by the degree of inhibition of the colorimetric reaction. One unit of SOD is often defined as the amount of enzyme that inhibits the rate of reduction of the detector molecule by 50%.

Catalase (CAT) Activity Assay

This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase.

-

Sample Preparation: Cell or tissue homogenates are prepared in a suitable buffer (e.g., phosphate buffer).

-

Reaction: The sample is added to a solution of hydrogen peroxide of a known concentration.

-

Measurement: The rate of H₂O₂ decomposition is monitored by measuring the decrease in absorbance at 240 nm over time.

-

Calculation: The catalase activity is calculated based on the rate of decrease in absorbance, using the molar extinction coefficient of H₂O₂.

Glutathione Peroxidase (GPx) Activity Assay

This is typically a coupled enzyme assay that measures the rate of NADPH oxidation.

-

Sample Preparation: Cell or tissue lysates are prepared.

-

Reagent Preparation: A reaction mixture is prepared containing glutathione (GSH), glutathione reductase, NADPH, and a substrate for GPx (e.g., cumene hydroperoxide or hydrogen peroxide).

-

Reaction: The sample is added to the reaction mixture, initiating the GPx-catalyzed reduction of the peroxide, which is coupled to the oxidation of NADPH by glutathione reductase.

-

Measurement: The decrease in absorbance at 340 nm due to the oxidation of NADPH is monitored kinetically.

-

Calculation: The GPx activity is proportional to the rate of NADPH oxidation.

Western Blotting for Signaling Proteins

This technique is used to detect and quantify specific proteins in a sample.

-

Protein Extraction: Total protein is extracted from cells or tissues treated with or without crocin.

-

Protein Quantification: The concentration of the extracted protein is determined using a standard method (e.g., Bradford assay).

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., Nrf2, p-Akt, Keap1).

-

Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence), which is captured on film or by a digital imager.

-

Analysis: The intensity of the protein bands is quantified to determine the relative protein expression levels.

Conclusion

Crocin exhibits a robust and multi-pronged antioxidant mechanism of action. Its ability to directly scavenge free radicals, enhance the activity of crucial antioxidant enzymes, and modulate the Nrf2/Keap1 and PI3K/Akt signaling pathways underscores its potential as a therapeutic agent for conditions associated with oxidative stress. This in-depth understanding of its molecular and cellular actions provides a solid foundation for further research and development of crocin-based pharmaceuticals and nutraceuticals. The experimental protocols outlined herein offer a guide for researchers seeking to investigate and validate the antioxidant properties of crocin and other natural compounds.

References

A Technical Guide to the Anti-inflammatory Properties of Crocin

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Crocin, a water-soluble carotenoid and the primary bioactive constituent of saffron (Crocus sativus L.), has demonstrated potent anti-inflammatory properties across a wide range of preclinical studies. Its therapeutic potential stems from its ability to modulate key signaling pathways central to the inflammatory response. This document provides an in-depth technical overview of the molecular mechanisms underlying Crocin's anti-inflammatory effects, summarizes quantitative data from key studies, details common experimental protocols, and visualizes the core signaling pathways involved. Crocin exerts its effects primarily through the inhibition of pro-inflammatory transcription factors like NF-κB, suppression of the MAPK and JAK/STAT signaling cascades, and attenuation of NLRP3 inflammasome activation. These actions collectively lead to a significant reduction in the production of inflammatory mediators, including cytokines, chemokines, and enzymes such as COX-2 and iNOS. This guide serves as a comprehensive resource for researchers exploring Crocin as a potential therapeutic agent for inflammatory diseases.

Core Mechanisms of Anti-inflammatory Action

Crocin's multifaceted anti-inflammatory activity is attributed to its interaction with several critical intracellular signaling pathways. By modulating these pathways, Crocin effectively downregulates the expression and release of numerous pro-inflammatory mediators.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory process, controlling the transcription of a vast array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules[1][2]. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation. This frees NF-κB to translocate to the nucleus and initiate gene transcription[1][3].

Crocin has been shown to potently inhibit this pathway. Studies demonstrate that Crocin can prevent the phosphorylation and subsequent degradation of IκBα, thereby blocking the nuclear translocation of the NF-κB p65 subunit[3]. This inhibitory action has been observed in various models, including LPS-induced neuroinflammation and collagen-induced arthritis. By suppressing NF-κB activation, Crocin effectively reduces the expression of downstream targets like TNF-α, IL-1β, IL-6, COX-2, and iNOS.

Caption: Crocin inhibits NF-κB activation by preventing IκBα phosphorylation.

Inhibition of Mitogen-Activated Protein Kinase (MAPK) Pathways

MAPK signaling cascades, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, are crucial transducers of extracellular signals to intracellular responses, playing a significant role in inflammation. Activation of these pathways by stressors like LPS leads to the phosphorylation of various transcription factors, culminating in the production of inflammatory cytokines. Crocin has been shown to interfere with these pathways by reducing the phosphorylation of ERK, JNK, and p38 in models of allergic airway inflammation and acute lung injury. This suppression of MAPK activation contributes to its broad anti-inflammatory effects.

Caption: Crocin attenuates inflammation by inhibiting phosphorylation in MAPK pathways.

Regulation of the JAK/STAT Signaling Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a primary route for cytokine signaling. Cytokine binding to its receptor activates associated JAKs, which then phosphorylate STAT proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate the expression of target genes, many of which are involved in inflammation and immunity. Dysregulation of this pathway is implicated in various inflammatory diseases. Crocin has been found to inhibit the JAK/STAT pathway by downregulating the expression and phosphorylation of Jak2 and Stat3. This mechanism has been particularly highlighted in its potential anti-cancer effects but is also relevant to its immunomodulatory and anti-inflammatory roles.

Caption: Crocin inhibits the JAK/STAT pathway by downregulating JAK phosphorylation.

Suppression of the NLRP3 Inflammasome

Inflammasomes are cytosolic multi-protein complexes that play a critical role in innate immunity by activating caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms. The NLRP3 inflammasome is activated by a wide range of stimuli and is implicated in numerous inflammatory conditions. Crocin has been shown to significantly attenuate NLRP3 inflammasome activation. One key mechanism is the inhibition of mitochondrial reactive oxygen species (mtROS) production, a critical upstream signal for NLRP3 activation. By suppressing mtROS, Crocin prevents the assembly of the inflammasome complex, thereby inhibiting caspase-1 cleavage and the secretion of mature IL-1β and IL-18.

Caption: Crocin suppresses NLRP3 inflammasome activation by inhibiting mtROS production.

Quantitative Effects of Crocin on Inflammatory Markers

The anti-inflammatory efficacy of Crocin has been quantified in numerous preclinical models. The following tables summarize the dose-dependent effects of Crocin on key inflammatory cytokines and enzymes.

Table 1: In Vivo Effects of Crocin on Inflammatory Markers

| Model / Species | Crocin Dosage | Inflammatory Marker | Result | Reference |

| Collagen-Induced Arthritis (CIA) / Rat | 20, 40 mg/kg | Serum TNF-α, IL-17, IL-6, CXCL8 | Dose-dependent decrease; 40 mg/kg reduced levels to near normal. | |

| LPS-Induced Acute Lung Injury / Mouse | 50 mg/kg | Lung iNOS Expression | Significant repression of iNOS protein expression. | |

| Ovalbumin (OVA)-Sensitized / Mouse | 30, 60 mg/kg | Lung NF-κB & IL-17 mRNA | 60 mg/kg significantly prevented the increase in both markers. | |

| Histamine-Induced Paw Edema / Rat | 100, 200 mg/kg | Paw Thickness (at 1-3h) | Significant dose-dependent decrease in paw thickness. | |

| LPS-Induced Neuroinflammation / Rat | 30 mg/kg | Substantia Nigra IL-1β, IL-18 Gene Expression | Significantly downregulated the LPS-induced increase in expression. | |

| Doxorubicin-Induced Nephrotoxicity / Rat | 100 mg/kg | Renal NF-κB & iNOS mRNA | Significantly decreased the abundance of both mRNAs. |

Table 2: In Vitro Effects of Crocin on Inflammatory Markers

| Cell Line | Stimulus | Crocin Concentration | Inflammatory Marker | Result | Reference |

| Human Colon Carcinoma (HT-29, Caco-2) | Endogenous | 10, 20, 40 µg/mL | NF-κB, P-IκBα, VEGF Proteins | Significant, concentration-dependent downregulation. | |

| Human Skin Cancer (A431, SCL-1) | Endogenous | 0.4, 0.8 mM | Jak2, Stat3 Proteins | Concentration-dependent downregulation of expression. | |

| Microglial Cells | High Glucose-Free Fatty Acid (HG-FFA) | Not specified | iNOS, COX-2, IL-1β, TNF-α Proteins | Notably decreased protein expression in a dose-dependent manner. | |

| J774A.1 Murine Macrophages | Nigericin, ATP, MSU | Not specified | IL-1β Secretion, Caspase-1 Cleavage | Significantly inhibited secretion and cleavage. |

Key Experimental Protocols

Standardized and reproducible experimental models are essential for evaluating anti-inflammatory agents. Below are detailed methodologies for common assays used to characterize the effects of Crocin.

Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) in Mice

This model is used to simulate bacterial endotoxin-induced lung inflammation, a key feature of Acute Respiratory Distress Syndrome (ARDS).

-

Animal Acclimatization: Male BALB/c mice (6-8 weeks old) are housed under standard conditions (12h light/dark cycle, controlled temperature and humidity) with free access to food and water for at least one week.

-

Grouping: Animals are randomly divided into groups: Control, Crocin alone, LPS alone, and LPS + Crocin.

-

Treatment: The treatment group receives Crocin (e.g., 50 mg/kg) via intragastric or intraperitoneal injection 1 hour before the LPS challenge. The control and LPS groups receive a vehicle (e.g., saline).

-

Induction of ALI: Mice are anesthetized, and ALI is induced by intratracheal instillation of LPS (e.g., 1-5 mg/kg in 50 µL of sterile saline). Control animals receive saline only.

-

Sample Collection: 6-24 hours post-LPS challenge, animals are euthanized. Bronchoalveolar lavage fluid (BALF) is collected for cell counts and cytokine analysis. Lung tissues are harvested for histology (H&E staining), wet/dry weight ratio measurement (to assess edema), and molecular analysis (Western blot, qPCR for inflammatory markers).

-

Analysis: Key endpoints include total and differential white blood cell counts in BALF, lung histopathological scores (evaluating edema, hemorrhage, and inflammatory cell infiltration), and protein/mRNA levels of TNF-α, IL-6, iNOS, and NF-κB in lung homogenates.

Caption: A typical experimental workflow for evaluating Crocin in an ALI mouse model.

Carrageenan-Induced Paw Edema in Rats

This is a classic, widely used model for evaluating the anti-inflammatory activity of compounds against acute, non-immune inflammation. The edema development is biphasic, with an early phase mediated by histamine and serotonin and a later phase mediated by prostaglandins and cyclooxygenase products.

-

Animal Acclimatization: Male Wistar or Sprague-Dawley rats (150-200g) are acclimatized for one week under standard laboratory conditions. Animals are fasted overnight before the experiment.

-

Baseline Measurement: The initial volume or thickness of the right hind paw is measured using a plethysmometer or digital calipers.

-

Treatment: Animals are pre-treated with Crocin (e.g., 50, 100, 200 mg/kg, i.p.) or a reference drug (e.g., Indomethacin, 10 mg/kg) 30-60 minutes before carrageenan injection. The control group receives the vehicle.

-

Induction of Edema: Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% λ-carrageenan solution in sterile saline into the right hind paw.

-

Measurement of Edema: Paw volume or thickness is measured at regular intervals, typically 1, 2, 3, 4, and 5 hours after the carrageenan injection.

-

Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

In Vitro Macrophage Activation Assay

This assay assesses the direct effect of a compound on inflammatory responses in immune cells.

-

Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) or primary bone marrow-derived macrophages (BMDMs) are cultured in appropriate media (e.g., DMEM with 10% FBS) until they reach 80-90% confluency.

-

Treatment: Cells are pre-treated with various concentrations of Crocin for 1-2 hours.

-

Stimulation: Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the culture medium for a specified duration (e.g., 6-24 hours).

-

Sample Collection:

-

Supernatant: The culture medium is collected to measure secreted cytokines (e.g., TNF-α, IL-6, IL-1β) by ELISA and nitric oxide (NO) production using the Griess reagent.

-

Cell Lysate: Cells are washed and lysed to extract protein for Western blot analysis (to measure levels of p-IκBα, p-MAPKs, iNOS, COX-2) or RNA for qPCR analysis (to measure mRNA levels of inflammatory genes).

-

-

Analysis: The effect of Crocin is quantified by measuring the reduction in cytokine/NO production and the decreased expression or phosphorylation of key inflammatory proteins compared to the LPS-only stimulated cells. Cell viability assays (e.g., MTT) are performed in parallel to rule out cytotoxicity.

Conclusion and Future Directions

The extensive body of preclinical evidence strongly supports the anti-inflammatory properties of Crocin. Its ability to concurrently inhibit multiple, pivotal pro-inflammatory signaling pathways—including NF-κB, MAPKs, and JAK/STAT—and suppress NLRP3 inflammasome activation underscores its potential as a powerful therapeutic agent. The quantitative data consistently demonstrate a dose-dependent reduction in key inflammatory mediators across a variety of in vivo and in vitro models.

While these findings are promising, further research is required to translate this potential into clinical applications. Future work should focus on:

-

Bioavailability and Pharmacokinetics: In-depth studies to understand the absorption, distribution, metabolism, and excretion of Crocin in humans to establish optimal dosing strategies.

-

Clinical Trials: Well-designed, placebo-controlled clinical trials are needed to evaluate the safety and efficacy of Crocin in patients with chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and asthma.

-

Target Specificity: Further molecular studies to elucidate the direct binding targets of Crocin and unravel the precise interactions that lead to the inhibition of upstream kinases like IKK and JAKs.

-

Synergistic Formulations: Investigating the potential for synergistic effects when Crocin is combined with standard-of-care anti-inflammatory drugs, which could allow for dose reduction and fewer side effects.

References

The Anti-Cancer Potential of Crocin: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crocin, a primary carotenoid constituent of saffron (Crocus sativus L.), has garnered significant scientific interest for its pleiotropic therapeutic properties, most notably its anti-neoplastic activities. This technical guide provides an in-depth analysis of the current understanding of crocin's anti-cancer effects, focusing on its molecular mechanisms of action, summarizing key quantitative data, and detailing relevant experimental methodologies. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel cancer therapeutics.

Introduction

Cancer remains a leading cause of morbidity and mortality worldwide, necessitating the continuous exploration of novel and effective therapeutic agents. Natural products have historically been a rich source of anti-cancer compounds, and crocin has emerged as a promising candidate.[1][2] This water-soluble carotenoid has demonstrated a range of anti-cancer activities across various cancer types, including the induction of apoptosis, inhibition of cell proliferation and angiogenesis, and modulation of key signaling pathways.[1][2][3] This document will systematically review the scientific evidence supporting the anti-cancer potential of crocin.

Quantitative Data Summary

The cytotoxic and anti-proliferative effects of crocin have been quantified across a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a standard measure of a compound's potency, are summarized below.

| Cell Line | Cancer Type | IC50 Value | Incubation Time | Reference |

| A549 | Lung Adenocarcinoma | 4.12 mg/mL | 48 h | |

| 5.48 mmol/L | Not Specified | |||

| SPC-A1 | Lung Adenocarcinoma | 5.28 mg/mL | 48 h | |

| HepG2 | Hepatocellular Carcinoma | 2.87 mmol/L | Not Specified | |

| HCT116 | Colorectal Carcinoma | 1.99 mmol/L | Not Specified | |

| 271.18 ± 21.83 µM | 48 h | |||

| HT-29 | Colorectal Adenocarcinoma | 1.0 mM (to 16.8% proliferation) | Not Specified | |

| SW-480 | Colorectal Adenocarcinoma | 1.0 mM (to 52% proliferation) | Not Specified | |

| HeLa | Cervical Cancer | 3.58 mmol/L | Not Specified | |

| SK-OV-3 | Ovarian Cancer | 3.5 mmol/L | Not Specified | |

| A172 | Glioblastoma | 3.10 mg/mL | 24 h | |

| 2.19 mg/mL | 48 h | |||

| 1.72 mg/mL | 72 h | |||

| TE671 | Rhabdomyosarcoma | Not Specified | Not Specified | |

| HL-60 | Promyelocytic Leukemia | 0.625–5 mg/mL (inhibited proliferation) | Not Specified |

Key Anti-Cancer Mechanisms and Signaling Pathways

Crocin exerts its anti-cancer effects through a multi-targeted approach, influencing several critical cellular processes and signaling cascades.

Induction of Apoptosis

Crocin is a potent inducer of apoptosis, or programmed cell death, in cancer cells. This is a crucial mechanism for eliminating malignant cells without inducing an inflammatory response. Crocin-induced apoptosis is often mediated through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key molecular events include the upregulation of pro-apoptotic proteins like Bax and Bid, downregulation of the anti-apoptotic protein Bcl-2, and activation of caspases, which are the executioners of apoptosis.

Caption: Crocin-induced apoptosis signaling pathway.

Inhibition of Cell Proliferation and Cell Cycle Arrest

Crocin effectively halts the uncontrolled proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 or G2/M phases. This prevents cancer cells from entering the DNA synthesis (S) phase and mitotic (M) phase, thereby inhibiting their division and growth. This effect is often associated with the downregulation of key cell cycle regulatory proteins such as Cyclin D1.

Caption: Experimental workflow for cell cycle analysis.

Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Crocin has been shown to inhibit angiogenesis by targeting key signaling pathways, such as the TNF-α/NF-κB/VEGF pathway. By downregulating the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and CD34, crocin can suppress the development of a tumor's blood supply, thereby starving it of essential nutrients and oxygen.

Caption: Crocin's inhibition of the TNF-α/NF-κB/VEGF pathway.

Modulation of Other Key Signaling Pathways

Crocin's anti-cancer activity is also attributed to its ability to modulate other critical signaling pathways, including:

-

JAK/STAT Pathway: Crocin has been shown to inhibit the JAK/STAT signaling pathway, which is often constitutively active in cancer and promotes cell proliferation and survival. Crocin can downregulate the phosphorylation of key proteins like JAK2 and STAT3.

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Crocin has been reported to suppress the PI3K/Akt/mTOR pathway in cancer cells.

Caption: Crocin's inhibition of JAK/STAT and PI3K/Akt pathways.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the anti-cancer effects of crocin, based on methodologies reported in the literature. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability Assay (MTT/CCK-8)

Objective: To determine the cytotoxic effect of crocin on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

Crocin stock solution (dissolved in a suitable solvent, e.g., DMSO or water)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution

-

Solubilization solution (e.g., DMSO or SDS-HCl) for MTT assay

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of crocin for 24, 48, or 72 hours. Include a vehicle control (solvent alone).

-

After the incubation period, add MTT or CCK-8 solution to each well according to the manufacturer's instructions.

-

Incubate for 1-4 hours at 37°C.

-

If using MTT, add the solubilization solution and incubate until the formazan crystals are fully dissolved.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic cells after crocin treatment.

Materials:

-

Cancer cell line of interest

-

Crocin

-

6-well plates

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-